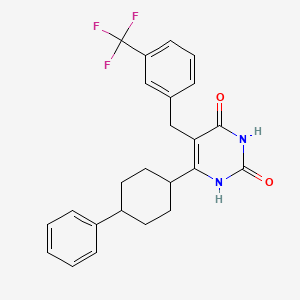
Miricorilant
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ミリコリラントは、選択的グルココルチコイド受容体モジュレーターおよびミネラルコルチコイド受容体アンタゴニストとして機能する低分子です。 これは、非アルコール性脂肪性肝炎および非定型抗精神病薬に関連する体重増加の治療のために、Corcept Therapeuticsによって開発されました .
準備方法
合成経路と反応条件
ミリコリラントの合成は、コアのピリミジン-2,4-ジオン構造の調製から始まるいくつかのステップを伴います。重要なステップには次のものがあります。
ピリミジン環の形成: これは、通常、適切な前駆体を用いた環化反応によって達成されます。
フェニルシクロヘキシル基の導入: このステップは、ピリミジン環へのフェニルシクロヘキシル部分の付加を伴います。
トリフルオロメチルフェニル基の付加:
工業生産方法
ミリコリラントの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製方法、および最終製品の一貫性と純度を保証するための厳格な品質管理対策の使用が含まれます .
化学反応の分析
反応の種類
ミリコリラントは、次のようなさまざまな化学反応を受けます。
酸化: この反応は、酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: この反応は、還元剤を使用して、水素の添加または酸素の除去を伴います。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります .
科学研究への応用
ミリコリラントには、いくつかの科学研究への応用があります。
化学: 選択的受容体モジュレーションを研究するためのモデル化合物として使用されます。
生物学: グルココルチコイド受容体とミネラルコルチコイド受容体への影響について調査されています。
医学: 非アルコール性脂肪性肝炎および非定型抗精神病薬に関連する体重増加の治療のために研究されています。
科学的研究の応用
Miricorilant has several scientific research applications, including:
Chemistry: Used as a model compound to study selective receptor modulation.
Biology: Investigated for its effects on glucocorticoid and mineralocorticoid receptors.
Medicine: Explored for the treatment of nonalcoholic steatohepatitis and weight gain associated with atypical antipsychotics.
Industry: Potential applications in the development of new therapeutic agents
作用機序
ミリコリラントは、グルココルチコイド受容体を選択的にモジュレートし、ミネラルコルチコイド受容体を拮抗することによってその効果を発揮します。このモジュレーションは、エネルギーバランス、肥満、脂質代謝に関与するものを含む、さまざまな分子経路に影響を与えます。 これらの受容体と結合することで、ミリコリラントはエネルギー基質の利用可能性に影響を与え、肝臓における脂質蓄積を減らすことができます .
類似の化合物との比較
類似の化合物
ミフェプリストン: クッシング症候群の治療に使用される別のグルココルチコイド受容体アンタゴニスト。
ミリコリラントの独自性
ミリコリラントは、グルココルチコイド受容体モジュレーターとミネラルコルチコイド受容体アンタゴニストの両方の二重作用で独自です。 この二重作用により、非アルコール性脂肪性肝炎や非定型抗精神病薬に関連する体重増加などの状態を効果的に標的とすることができ、有望な治療薬となります .
類似化合物との比較
Similar Compounds
Mifepristone: Another glucocorticoid receptor antagonist used for the treatment of Cushing’s syndrome.
Relacorilant: A selective glucocorticoid receptor modulator developed by Corcept Therapeutics.
Uniqueness of Miricorilant
This compound is unique in its dual action as both a glucocorticoid receptor modulator and a mineralocorticoid receptor antagonist. This dual action allows it to effectively target conditions like nonalcoholic steatohepatitis and weight gain associated with atypical antipsychotics, making it a promising therapeutic agent .
生物活性
Miricorilant, also known as CORT118335, is a selective glucocorticoid receptor (GR) modulator currently under investigation for its therapeutic potential in conditions such as non-alcoholic steatohepatitis (NASH) and antipsychotic-induced weight gain. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and clinical implications based on recent research findings.
This compound functions primarily as a selective GR antagonist , which allows it to modulate glucocorticoid signaling pathways without the adverse effects commonly associated with steroidal treatments. Its unique properties enable it to exhibit both agonistic and antagonistic effects on GR-responsive gene expression, making it a promising candidate for managing metabolic disorders linked to glucocorticoid activity.
Key Characteristics:
- Chemical Structure : this compound has the IUPAC name 6-(trans-4-phenylcyclohexyl)-5-{[3-(trifluoromethyl)phenyl]methyl}pyrimidine-2,4(1H,3H)-dione.
- Selectivity : It demonstrates good selectivity against other nuclear hormone receptors such as progesterone (PR), estrogen (ER), and androgen receptors (AR), with minimal interaction with major cytochrome P450 enzymes .
Lipid Metabolism in Mouse Models
In preclinical studies involving C57BL/6J mice, this compound was shown to significantly lower hepatic lipid content. Mice were subjected to a high-fat, high-fructose diet before being treated with this compound. Key findings include:
- Lipid Accumulation : Treatment with 60 mg/kg/day of this compound resulted in a marked reduction in triglyceride levels within three days of administration.
- Mechanisms : The lipid-lowering effect is hypothesized to occur via modulation of very-low-density lipoprotein (VLDL) remodeling, as indicated by RNA sequencing that revealed differentially expressed genes associated with lipid metabolism .
Table 1: Summary of Preclinical Findings
| Study Component | Details |
|---|---|
| Animal Model | C57BL/6J Mice |
| Diet | High-Fat, High-Fructose |
| Dosage | 60 mg/kg/day |
| Treatment Duration | 3 to 6 days |
| Key Outcomes | Reduced hepatic triglycerides |
| Mechanism | VLDL remodeling |
Clinical Trials
This compound has also been evaluated in human clinical trials, particularly focusing on its effects when coadministered with olanzapine, an antipsychotic known for causing weight gain.
Phase 2 Clinical Trial Results
A randomized double-blind study involving 66 healthy men assessed the impact of this compound on weight gain associated with olanzapine. Results indicated that:
- Weight Gain Reduction : Participants receiving olanzapine plus this compound gained less weight (3.91 kg) compared to those receiving olanzapine plus placebo (4.98 kg), demonstrating a statistically significant difference (P = 0.017).
- Metabolic Parameters : The combination therapy led to smaller increases in insulin levels and triglycerides compared to the placebo group .
Table 2: Clinical Trial Outcomes
| Parameter | Olanzapine + this compound | Olanzapine + Placebo | P-value |
|---|---|---|---|
| Weight Gain (Day 15) | 3.91 kg | 4.98 kg | 0.017 |
| Insulin Increase | -3.74 mIU/L | - | 0.007 |
| Triglycerides Increase | -0.29 mmol/L | - | 0.057 |
| Aspartate Aminotransferase | -32.24 IU/L | - | 0.009 |
| Alanine Aminotransferase | -49.99 IU/L | - | 0.030 |
特性
CAS番号 |
1400902-13-7 |
|---|---|
分子式 |
C24H23F3N2O2 |
分子量 |
428.4 g/mol |
IUPAC名 |
6-(4-phenylcyclohexyl)-5-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23F3N2O2/c25-24(26,27)19-8-4-5-15(13-19)14-20-21(28-23(31)29-22(20)30)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-8,13,17-18H,9-12,14H2,(H2,28,29,30,31) |
InChIキー |
GVVUZBSCYAVFTI-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F |
正規SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Miricorilant; CORT 118335; CORT-118335; CORT118335; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















